![molecular formula C17H17N7O2 B2876342 3-(1H-benzo[d]imidazol-2-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 2034534-25-1](/img/structure/B2876342.png)
3-(1H-benzo[d]imidazol-2-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be related to a class of molecules that include 1H-benzo[d]imidazol-2-yl and 1H-pyrazol-4-yl groups . These types of compounds have been studied for their antiproliferative activity on selected human cancer cell lines .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized and evaluated for their antiproliferative activity .科学的研究の応用
Treatment of Hematological Malignancies
The compound has been identified as a potent inhibitor of Spleen tyrosine kinase (Syk), an important oncogene and signal transduction mediator that is mainly expressed in hematopoietic cells . Abnormal activation of Syk is closely related to the occurrence and development of hematological malignancies . Therefore, this compound could be a potential target for the treatment of various hematologic cancers .
Inhibition of NFkB in Leukemia Cells
In vitro and in silico studies suggest that this compound may have anticancer activity through apoptosis activation and NFkB inhibition in K562 leukemia cells .
Corrosion Inhibitor
The compound has been studied for its potential as a green corrosion inhibitor for mild steel in 1 M hydrochloric acid . The corrosion inhibition efficiency increases with increasing concentration of the compound .
Drug Design and Optimization
The compound’s structure has been used in fragment-based rational drug design for structural optimization . This has led to the discovery of a series of novel inhibitors, which could be useful in the development of new drugs .
作用機序
特性
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O2/c1-24-10-11(8-19-24)17-22-16(26-23-17)9-18-15(25)7-6-14-20-12-4-2-3-5-13(12)21-14/h2-5,8,10H,6-7,9H2,1H3,(H,18,25)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANGUMUEOQAIIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzo[d]imidazol-2-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。